2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide
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Overview
Description
2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multiple steps:
Formation of Acid Chloride: The initial step involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride.
Urea Formation: The acid chloride is then reacted with an appropriate amine under basic conditions to form the urea derivative.
Final Coupling: The urea derivative is coupled with a fluorinated benzamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed in substitution reactions involving trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide has several scientific research applications:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]benzamide
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-fluoro-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O2/c22-15-9-3-1-7-13(15)19(29)26-17-11-5-6-12-18(17)28-20(30)27-16-10-4-2-8-14(16)21(23,24)25/h1-12H,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSHLUDMSMZFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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